molecular formula C15H24N2O4S B7710872 N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide

N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide

Cat. No. B7710872
M. Wt: 328.4 g/mol
InChI Key: IIPFUGFHGAVRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, commonly known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. This compound has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of NBMPR involves the inhibition of nucleoside transporters, which are membrane proteins that facilitate the uptake of nucleosides and nucleoside analogs in cells. NBMPR binds to the nucleoside transporter and prevents the transport of nucleosides and nucleoside analogs into the cell, leading to a decrease in their intracellular concentration.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by NBMPR has been shown to affect various biochemical and physiological processes, including DNA synthesis, cell proliferation, and immune response. NBMPR has also been shown to enhance the cytotoxicity of nucleoside analogs in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using NBMPR in lab experiments include its potency and selectivity for nucleoside transporters, which allows for the specific inhibition of these transporters without affecting other cellular processes. However, the use of NBMPR in lab experiments is limited by its toxicity and potential off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of NBMPR in scientific research, including the development of more potent and selective inhibitors of nucleoside transporters, the identification of new targets for NBMPR, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of NBMPR in vivo.

Synthesis Methods

The synthesis of NBMPR involves several steps, including the reaction of 4-nitrophenol with isopropylamine to form 4-nitrophenyl isopropyl carbamate, which is then reacted with butyl bromoacetate to form N-butyl-4-nitrophenylcarbamate. This compound is then reduced to N-butyl-4-aminophenylcarbamate, which is further reacted with 4-(N-isopropylsulfamoyl)phenol to form NBMPR.

Scientific Research Applications

NBMPR has been extensively used in scientific research to study the mechanism of action of nucleoside transporters, which are responsible for the uptake of nucleosides and nucleoside analogs in cells. The inhibition of nucleoside transporters by NBMPR has been shown to affect various physiological and pathological processes, including cancer, viral infections, and neurological disorders.

properties

IUPAC Name

N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-4-5-10-16-15(18)11-21-13-6-8-14(9-7-13)22(19,20)17-12(2)3/h6-9,12,17H,4-5,10-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPFUGFHGAVRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

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